molecular formula C10H12ClN3O2S B014787 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride CAS No. 1049752-75-1

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

Cat. No.: B014787
CAS No.: 1049752-75-1
M. Wt: 273.74 g/mol
InChI Key: ZIPFCXOSUIWJFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride can be synthesized through the reduction of 1,5-dinitronaphthalene, which is obtained by nitration of 1-nitronaphthalene . Another method involves the treatment of 1,5-dihydroxynaphthalene with ammonium sulfite .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including nitration, reduction, and sulfonation reactions.

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines.

Scientific Research Applications

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes and proteins, depending on the context of its use. The exact molecular targets and pathways are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5,6-diaminonaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)16(13,14)15;/h1-5H,11-12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPFCXOSUIWJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)C(=C1)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586345
Record name 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049752-75-1
Record name 5,6-Diaminonaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 2
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 3
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 4
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 5
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride
Reactant of Route 6
1,2-Diamino-naphthalene-5-sulfonamide, Hydrochloride

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